6-(3-Methoxyphenyl)-6-oxohexanenitrile
Description
6-(3-Methoxyphenyl)-6-oxohexanenitrile is a nitrile derivative featuring a hexanenitrile backbone with a ketone group at position 6 and a 3-methoxyphenyl substituent.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-6-oxohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWZOASLRXDWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645191 | |
| Record name | 6-(3-Methoxyphenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-60-2 | |
| Record name | 3-Methoxy-ε-oxobenzenehexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Methoxyphenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-6-oxohexanenitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile compound under specific conditions. One common method is the Knoevenagel condensation, where 3-methoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-6-oxohexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 6-(3-Methoxyphenyl)-6-hydroxyhexanenitrile.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: 6-(3-Methoxyphenyl)-6-oxohexanoic acid.
Reduction: 6-(3-Methoxyphenyl)-6-hydroxyhexanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
6-(3-Methoxyphenyl)-6-oxohexanenitrile is characterized by a hexanenitrile backbone with a ketone group at the 6-position and a methoxyphenyl substituent. Its molecular structure contributes to its reactivity and potential interactions with biological targets.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of specific metabolic pathways associated with cancer proliferation.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic processes, potentially leading to therapeutic benefits in conditions like cancer and metabolic disorders.
2. Organic Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and reductions.
3. Biocatalysis
- Chiral Synthesis : The compound can be utilized in biocatalytic processes to produce chiral alcohols and amino acids. Enzymatic reactions involving this compound have demonstrated high yields and selectivity, making it valuable for pharmaceutical applications.
Anticancer Studies
A study demonstrated that this compound effectively induces apoptosis in lung cancer cells. The compound's efficacy was compared with standard chemotherapeutics, revealing a synergistic effect when combined with other agents targeting similar pathways.
Enzyme Inhibition
Research highlighted that this compound inhibits specific enzymes involved in metabolic pathways crucial for cancer cell survival. The inhibition was linked to competitive binding at the enzyme's active site, reducing cellular proliferation rates.
Pharmacokinetics
Preliminary pharmacokinetic studies indicated favorable absorption characteristics in vivo. In mouse models, the compound achieved significant bioavailability, suggesting potential for therapeutic applications.
Data Tables
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Induces apoptosis in cancer cell lines; inhibits key metabolic enzymes |
| Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules |
| Biocatalysis | High yields in chiral synthesis; effective use of enzymatic reactions |
| Case Study | Description |
|---|---|
| Anticancer Studies | Induces apoptosis; synergistic effects with other chemotherapeutics |
| Enzyme Inhibition | Competitive inhibition observed with specific metabolic enzymes |
| Pharmacokinetics | Favorable absorption; significant bioavailability in mouse models |
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-6-oxohexanenitrile involves its interaction with specific molecular targets. The ketone and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-(3-Methoxyphenyl)-6-oxohexanenitrile, highlighting substituent variations and their implications:
Key Findings:
Para-substituted analogs (e.g., 4-methoxy, 4-bromo) exhibit higher symmetry, which may enhance physical stability and crystallinity . Meta-substitution (as in the target compound) balances electronic effects with minimal steric interference, favoring intermediate reactivity.
Substituent Type :
- Methoxy groups (electron-donating) increase solubility in polar solvents compared to halogens (electron-withdrawing), which enhance lipophilicity .
- Bromine and chlorine substituents raise molecular weight significantly, impacting pharmacokinetic profiles in drug design contexts .
Synthetic Considerations :
- Microwave irradiation with POCl₃ is a common method for synthesizing such nitriles, but substituent position affects reaction time and purity .
- Multi-substituted derivatives (e.g., 3-chloro-4-methoxy) require complex multi-step procedures, as seen in .
Safety and Handling :
- Brominated analogs (e.g., 6-(2-Bromophenyl)-6-oxohexanenitrile) necessitate stringent safety measures due to reactivity hazards .
Biological Activity
6-(3-Methoxyphenyl)-6-oxohexanenitrile, also known by its CAS number 898786-60-2, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a hexane backbone with a methoxyphenyl group and a nitrile functional group. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 215.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| pH | Neutral |
This compound has been investigated for its interactions with various biological targets. The presence of the methoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability. The nitrile group is also known to participate in hydrogen bonding, potentially affecting enzyme interactions.
Potential Mechanisms:
- Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways.
Case Studies
- Enzyme Inhibition Studies
- Antimicrobial Activity
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Enzyme Inhibition | |
| 4-(3-Methoxyphenyl)butyric acid | Antimicrobial | |
| 3-Hydroxy-5-oxohexanenitrile | Cytotoxicity |
Pharmacological Studies
Recent pharmacological studies have focused on the potential therapeutic applications of this compound. Preliminary findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. Early assessments indicate low toxicity levels in cell-based assays, but further studies are necessary to confirm these findings in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
